molecular formula C14H12N2O4 B11982922 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol CAS No. 29644-87-9

2-{[(e)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol

Katalognummer: B11982922
CAS-Nummer: 29644-87-9
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: UCPKDZRIVQBHHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and have been widely studied for their potential biological and chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol typically involves the reaction of 4-methoxybenzaldehyde with 5-nitro-2-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the Schiff base. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amino groups replacing nitro groups.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol involves its interaction with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can enhance its biological activity. The compound’s nitro and methoxy groups also contribute to its reactivity and potential biological effects. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with cellular enzymes and receptors, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

29644-87-9

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-12-5-2-10(3-6-12)9-15-13-7-4-11(16(18)19)8-14(13)17/h2-9,17H,1H3

InChI-Schlüssel

UCPKDZRIVQBHHI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.